molecular formula C10H12O3S B3382650 Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate CAS No. 34702-07-3

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate

Cat. No.: B3382650
CAS No.: 34702-07-3
M. Wt: 212.27
InChI Key: SLQZQPXNDZGUMV-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate typically involves the reaction of 2-(hydroxymethyl)phenylthiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the ester group can undergo hydrolysis to release the active phenylthiol moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}propanoate
  • Ethyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate
  • Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}butanoate

Uniqueness

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is unique due to its specific structural features, such as the combination of a sulfanyl group and a methyl ester group attached to a phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZQPXNDZGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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